molecular formula C10H12ClNO2 B124230 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester CAS No. 152362-03-3

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester

Cat. No.: B124230
CAS No.: 152362-03-3
M. Wt: 213.66 g/mol
InChI Key: APQMAOWJHSXJTM-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-chloro-5-ethylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester can be compared with other pyridine derivatives, such as:

  • 2-Chloro-5-methylpyridine-3-carboxylic acid ethyl ester
  • 2-Chloro-5-ethylpyridine-3-carboxylic acid methyl ester

These compounds share similar chemical structures but differ in their substituents, which can affect their chemical properties and reactivity. The unique combination of the ethyl group and the ester functionality in this compound makes it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

ethyl 2-chloro-5-ethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-7-5-8(9(11)12-6-7)10(13)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQMAOWJHSXJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597159
Record name Ethyl 2-chloro-5-ethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152362-03-3
Record name Ethyl 2-chloro-5-ethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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